ZINC monoethylfumarate
Overview
Description
Synthesis Analysis
Zinc compounds are synthesized using various methodologies tailored to the desired chemical structure and properties. For zinc monoethylfumarate, a general approach involves reacting zinc sources with monoethyl fumarate under controlled conditions. However, detailed synthesis specifics for zinc monoethylfumarate are scarce, and most available literature focuses on related zinc compounds or zinc oxide nanoparticles. For instance, the synthesis of zinc oxide nanoparticles using green methods demonstrates the versatility of zinc chemistry and the importance of synthesis conditions in determining the final product's properties (Rajeshkumar et al., 2018).
Molecular Structure Analysis
Zinc compounds exhibit a wide range of molecular structures, from simple salts to complex coordination polymers. The specific structure of zinc monoethylfumarate would likely involve coordination between the zinc ion and the carboxylate groups of the monoethyl fumarate. Zinc's preference for tetrahedral or octahedral coordination geometries could influence the molecular structure of zinc monoethylfumarate. Studies on related zinc carboxylates provide insights into the potential structural aspects of zinc monoethylfumarate, highlighting zinc's ability to form diverse coordination complexes (Bekö et al., 2015).
Chemical Reactions and Properties
Zinc compounds participate in a variety of chemical reactions, reflecting their chemical reactivity and functional properties. While specific reactions involving zinc monoethylfumarate are not directly documented, zinc's role in catalysis, as an antimicrobial agent, and in materials science suggests a broad reactivity profile. For example, zinc complexes have been shown to facilitate polymerization reactions and exhibit antibacterial activities, indicative of the chemical versatility of zinc-based compounds (Cheng et al., 2001).
Scientific Research Applications
Biomedical Applications : Zinc oxide nanoparticles, which may share some properties with zinc monoethylfumarate, are noted for their anticancer, antimicrobial, and drug-carrying properties. These nanoparticles have promising applications in biomedical research due to these multifaceted capabilities (Mishra et al., 2017). Additionally, ZnO nanostructures can aid in tissue repair by promoting growth, proliferation, differentiation, osteogenesis, and angiogenesis in cell lines (Laurenti & Cauda, 2017). Zinc oxide nanoparticles also find use in bioimaging, biosensors, antimicrobial action, drug and gene delivery, although their potential neurotoxicity and glial cell toxicity need consideration (Sruthi et al., 2018).
Gene Editing Technology : Zinc finger nuclease technology, which might be tangentially related to the study of zinc monoethylfumarate, can be used for targeted genome editing. This technology has applications in research, medicine, and biotechnology, including producing T-cells resistant to HIV in AIDS patients and inserting therapeutic genes in gene therapy applications (Kim et al., 2009).
Cancer Research : Zinc plays a crucial role in the physiology and pathology of several cancers, including pancreatic, prostate, and breast cancer. As such, zinc compounds, including potentially zinc monoethylfumarate, could be significant in cancer prevention and therapy (Hoang et al., 2016).
Specific Application of Zinc Monoethylfumarate : Directly related to zinc monoethylfumarate, research has shown its antipsoriatic potential, with a 50% inhibition concentration of 133/145 microM. This indicates its potential application in treating psoriasis (Sebök et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
zinc;(E)-4-ethoxy-4-oxobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.Zn/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOVGGSCVXZMC-SYWGCQIGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O8Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2459-05-4 (Parent) | |
Record name | Zinc ethyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
351.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC ethyl fumarate | |
CAS RN |
62008-21-3 | |
Record name | Zinc ethyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc monoethylfumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zinc diethyl difumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC MONOETHYLFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6WWM55B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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